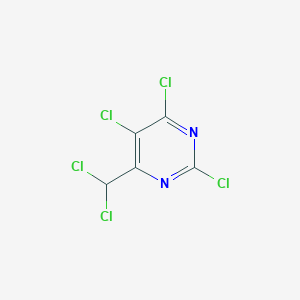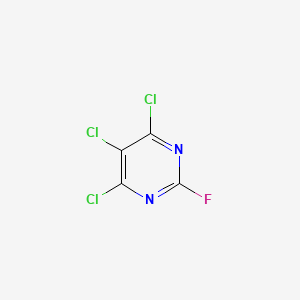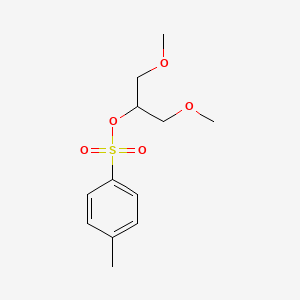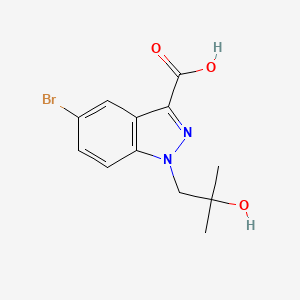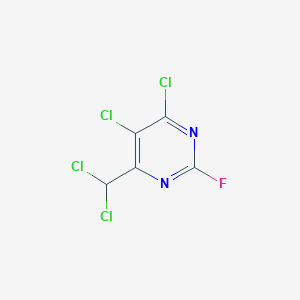
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine (DCF) is an organic compound that has been studied extensively for its potential applications in scientific research. DCF is a versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has been used in a variety of scientific research applications, including the study of enzyme inhibition, DNA damage, and cell death. This compound has been found to be a potent inhibitor of the enzyme cytochrome P450 2E1, and has been used to study the role of this enzyme in the metabolism of drugs. This compound has also been used to study the effects of DNA damage, as it has been found to induce DNA damage in a variety of cell types. Finally, this compound has been used to study the induction of cell death, as it has been found to induce apoptosis in a variety of cell types.
作用機序
The mechanism of action of 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine is not fully understood, but it is believed to involve the inhibition of cytochrome P450 2E1, the induction of DNA damage, and the induction of apoptosis. This compound is believed to inhibit cytochrome P450 2E1 by binding to the active site of the enzyme and preventing its activity. This compound is also believed to induce DNA damage by forming reactive oxygen species, which can damage DNA molecules. Finally, this compound is believed to induce apoptosis by activating caspases, which are enzymes that induce cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the enzyme cytochrome P450 2E1, which is involved in the metabolism of drugs. This compound has also been found to induce DNA damage, which can lead to genetic mutations and cell death. This compound has also been found to induce apoptosis, which is a form of programmed cell death. Finally, this compound has been found to inhibit the growth of tumors in some animal models.
実験室実験の利点と制限
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of laboratory experiments. This compound is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound has several limitations, including its relatively low solubility in water, which can make it difficult to use in some laboratory experiments. Additionally, this compound can be toxic in high concentrations, and thus care should be taken when using it in laboratory experiments.
将来の方向性
There are a number of potential future directions for research involving 4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine. One potential direction is to further study its mechanism of action, as the exact mechanism of action of this compound is not yet fully understood. Additionally, further research could be conducted to determine the optimal concentrations of this compound for different laboratory experiments. Finally, further research could be conducted to determine the effects of this compound on other enzymes and biological pathways.
合成法
4,5-Dichloro-6-(dichloromethyl)-2-fluoropyrimidine can be synthesized in a variety of ways, including the reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent. The reaction of 4,5-dichloro-2-fluoropyrimidine with a chloromethylating agent results in the formation of this compound. This reaction can be carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon.
特性
IUPAC Name |
4,5-dichloro-6-(dichloromethyl)-2-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTAPMKKKQFLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)





